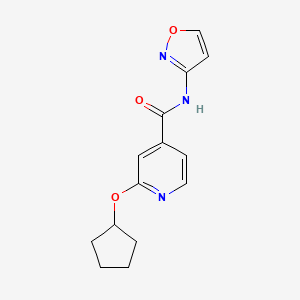
3-((4-(difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a triazine ring, a difluoromethoxy group, and an amino group, making it a versatile molecule for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative. One common approach is the reaction of 4-difluoromethoxyphenylamine with a suitable triazine derivative under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The reactions can lead to the formation of various derivatives, such as hydroxylated or alkylated versions of the original compound, depending on the reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can be utilized to study biological processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure and reactivity profile may make it suitable for the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the molecular environment in which the compound is used.
類似化合物との比較
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Roflumilast
Other triazine derivatives
Uniqueness: 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a versatile compound compared to similar triazine derivatives.
特性
IUPAC Name |
3-[4-(difluoromethoxy)anilino]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2/c1-6-9(18)15-11(17-16-6)14-7-2-4-8(5-3-7)19-10(12)13/h2-5,10H,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXBDSDSRCPWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)
![2-chloro-4-fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2826950.png)
![N-(3-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2826952.png)

![N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2826954.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)
![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)

![10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2826960.png)



![Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2826967.png)
